6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Description
This compound is a brominated quinolin-2-one derivative featuring a conjugated (E)-propenoyl linker and a 2,3-dihydro-1,4-benzodioxin moiety. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and halogen-bonding interactions .
Properties
IUPAC Name |
6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br2NO4/c27-17-7-8-20-18(13-17)24(15-4-2-1-3-5-15)25(26(31)29-20)21(30)9-6-16-12-22-23(14-19(16)28)33-11-10-32-22/h1-9,12-14H,10-11H2,(H,29,31)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFMETRTBWYFME-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C=CC(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In recent years, there has been a considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Biological Activity
The compound 6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its biological properties, synthesis methods, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of bromine atoms, a quinoline moiety, and a benzodioxin structure, which are critical for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 460.3 g/mol |
| Melting Point | 215 °C |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of quinolinone showed cytotoxic effects against various cancer cell lines, inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research suggests that quinoline derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition leads to reduced inflammation in models of acute and chronic inflammatory diseases .
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Properties : The presence of bromine in the structure may enhance its ability to scavenge free radicals .
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with a related quinoline derivative resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .
Study 2: Anti-inflammatory Activity
In an animal model of arthritis, administration of the compound led to a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The specific structure of 6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one has been shown to inhibit cancer cell proliferation in vitro. Studies have demonstrated that modifications to the quinoline core can enhance cytotoxicity against various cancer cell lines, making it a potential candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. The presence of bromine atoms in the structure is believed to contribute to its efficacy by modulating inflammatory pathways. This compound could be explored for therapeutic applications in diseases characterized by chronic inflammation .
Agricultural Applications
Herbicidal Activity
The structural features of the compound suggest potential herbicidal applications. Research into similar benzodioxin derivatives has revealed their effectiveness as herbicides due to their ability to disrupt photosynthesis in plants. The incorporation of the quinoline moiety may enhance this activity, providing a basis for developing new herbicides that are both effective and environmentally friendly .
Analytical Chemistry Applications
Separation Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC). Its unique structure allows for effective separation from other compounds in complex mixtures. For instance, reverse-phase HPLC methods have been developed that utilize acetonitrile and water as mobile phases for the analysis of 6-bromo compounds. This technique is vital for pharmacokinetic studies and quality control in pharmaceutical formulations .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the quinolin-2-one family, which has been extensively studied for biological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The dual bromination in the target compound increases molecular weight and lipophilicity compared to non-brominated analogs like 4A. This may enhance membrane permeability but reduce solubility . The (E)-propenoyl-benzodioxin group introduces conformational rigidity and additional hydrogen-bonding sites, distinguishing it from simpler analogs like 6-bromo-2-phenylquinolin-4-one .
Biological Activity Trends: Antimicrobial Activity: Compounds like 4A and related quinazolinones (e.g., 6-bromo-2-methyl-3-Ph derivatives) show moderate-to-strong antimicrobial effects, suggesting the target compound may share similar properties due to halogenation . Receptor Targeting: Pyrazoloquinolinones (e.g., DK-IV-22-1) demonstrate subtype-selective GABAAR modulation, implying that the target’s benzodioxin moiety could confer unique receptor interaction profiles .
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis involving bromination (e.g., using Br₂ or NBS) and condensation reactions, similar to methods for 4A and 6-bromo-2-ethyl derivatives .
Research Findings and Implications
Pharmacological Potential: The dual bromine atoms may enhance DNA intercalation or enzyme inhibition via halogen bonding, as seen in brominated antitumor quinazolinones .
Crystallographic Insights :
- Analogous compounds (e.g., 4A) have been characterized using SHELX and ORTEP-III, suggesting the target’s structure could be resolved via similar crystallographic methods .
Q & A
Q. What is the general synthetic route for preparing quinolin-2-one derivatives with bromo substituents?
The synthesis typically involves refluxing a brominated benzoxazinone precursor with amino reagents in glacial acetic acid for 3–4 hours, followed by recrystallization (ethanol) and purification via TLC using cyclohexane:ethyl acetate (2:1). For example, 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized using metformin, 2-aminopyridine, and other reagents, yielding products with confirmed purity via FT-IR and ¹H NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Key techniques include:
Q. How should researchers handle light-sensitive intermediates during synthesis?
Light-sensitive intermediates (e.g., brominated quinolinones) require storage in amber vials, avoidance of prolonged UV exposure, and use of darkroom conditions during TLC analysis. Evidence from similar compounds highlights degradation risks under light .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical control of the (E)-prop-2-enoyl moiety?
- Catalytic systems : Cobalt-catalyzed annulation (e.g., using alkylidenecyclopropanes) improves stereoselectivity by stabilizing transition states .
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor E-configuration by reducing steric hindrance during enolization .
- Temperature control : Lower temperatures (0–25°C) minimize isomerization .
Q. How should contradictory NMR data (e.g., unexpected coupling constants) be resolved?
- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton-proton spatial relationships (e.g., distinguishing quinolin-2-one vs. quinazolin-4-one derivatives) .
- Computational modeling : DFT calculations predict chemical shifts, aiding assignment of ambiguous signals .
Q. What strategies mitigate solubility challenges during in vitro bioactivity assays?
- Co-solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS .
- Micellar systems : Non-ionic surfactants (e.g., Tween-80) enhance aqueous dispersion .
- Derivatization : Introduce hydrophilic groups (e.g., –SO₃H) via post-synthetic modification .
Q. How do bromo substituents influence the compound’s electronic properties and reactivity?
- Electron-withdrawing effects : Bromine at C6 of the quinolin-2-one ring reduces electron density at C3, facilitating nucleophilic acyl substitution .
- Steric effects : Ortho-bromo groups on the benzodioxin moiety hinder π-π stacking, as shown in XRD studies of analogous compounds .
Q. What in silico methods predict binding affinities for antimicrobial targets?
- Molecular docking : AutoDock Vina screens against C. elegans β-tubulin (PDB: 1SA0) or bacterial gyrase .
- Pharmacophore modeling : Identifies essential interactions (e.g., hydrogen bonding with quinolin-2-one carbonyl) .
Q. How can palladium-catalyzed reductive cyclization improve synthetic efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
